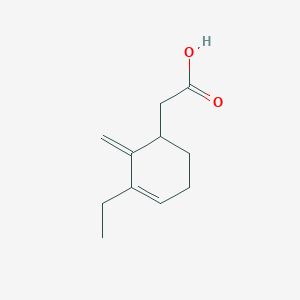![molecular formula C18H21Cl2N3O2 B12634641 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine CAS No. 921769-58-6](/img/structure/B12634641.png)
3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine: is a chemical compound with the molecular formula C18H21Cl2N3O2 . It is a pyridazine derivative that has been studied for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4-[2-(4-methoxyphenoxy)ethyl]piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent mixture like dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine is used as an intermediate in the synthesis of other complex molecules .
Biology and Medicine: It may be studied for its biological activity and interactions with various biological targets .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
3,6-Dichloro-4-methylpyridazine: Used in the synthesis of other pyridazine derivatives.
3,6-Dichloropyridazine: A simpler derivative with similar chemical properties.
Uniqueness: 3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine is unique due to its specific structure, which includes both a pyridazine ring and a piperidine moiety linked by a methoxyphenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
921769-58-6 |
|---|---|
Fórmula molecular |
C18H21Cl2N3O2 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
3,6-dichloro-4-[4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl]pyridazine |
InChI |
InChI=1S/C18H21Cl2N3O2/c1-24-14-2-4-15(5-3-14)25-11-8-13-6-9-23(10-7-13)16-12-17(19)21-22-18(16)20/h2-5,12-13H,6-11H2,1H3 |
Clave InChI |
AAGOZTNAOZQMEJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCC2CCN(CC2)C3=CC(=NN=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)



![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)


![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
